(2,6-Difluorophenyl)methanesulfonamide
Overview
Description
“(2,6-Difluorophenyl)methanesulfonamide” is a chemical compound with the CAS Number: 256651-60-2 . It has a molecular weight of 207.2 and its IUPAC name is (2,6-difluorophenyl)methanesulfonamide . It is typically stored at room temperature .
Synthesis Analysis
A new fluorinated chalcone (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was synthesized in 90% yield and crystallized by a slow evaporation technique .
Molecular Structure Analysis
The InChI code for “(2,6-Difluorophenyl)methanesulfonamide” is 1S/C7H7F2NO2S/c8-6-2-1-3-7(9)5(6)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) .
Physical And Chemical Properties Analysis
“(2,6-Difluorophenyl)methanesulfonamide” is a powder that is stored at room temperature .
Scientific Research Applications
Chemoselective N-Acylation Reagents
- A study by Kondo et al. (2000) developed N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, which are derivatives of N-2,3,4,5,6-pentafluorophenylmethanesulfonamide, for use as N-acylation reagents with good chemoselectivity. This research enhances the understanding of structure-reactivity relationships in such compounds (Kondo, Sekimoto, Nakao, & Murakami, 2000).
Superacids and Vibrational Spectroscopy
- Leitz et al. (2017) investigated the preparation of protonated methanesulfonamide using superacidic systems and characterized it through vibrational spectroscopy and quantum chemical calculations. This work provides valuable insights into the bond lengths and crystalline structures of such compounds (Leitz, Hopfinger, Stierstorfer, Morgenstern, Axhausen, & Kornath, 2017).
Pd-Catalyzed N-Arylation
- Rosen et al. (2011) presented a Pd-catalyzed cross-coupling method of methanesulfonamide with aryl bromides and chlorides. This method is relevant for its application in the synthesis of various pharmaceutical compounds, avoiding genotoxic impurities (Rosen, Ruble, Beauchamp, & Navarro, 2011).
Self-association in Solution
- Sterkhova et al. (2014) studied the structure and self-association of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide in solution using IR spectroscopy and quantum chemical methods. This research provides insights into the hydrogen bonding and proton affinities in such compounds (Sterkhova, Moskalik, & Shainyan, 2014).
Proton-Donating Ability
- Oznobikhina et al. (2009) analyzed the structure and proton-donating ability of trifluoro-N-(2-phenylacetyl)methanesulfonamide. The study contributes to understanding the conformational properties and hydrogen bond donor capabilities of such compounds (Oznobikhina, Chipanina, Tolstikova, Bel’skikh, Kukhareva, & Shainyan, 2009).
Safety And Hazards
The safety information for “(2,6-Difluorophenyl)methanesulfonamide” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
properties
IUPAC Name |
(2,6-difluorophenyl)methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO2S/c8-6-2-1-3-7(9)5(6)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCMBLABGQFAJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CS(=O)(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Difluorophenyl)methanesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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